Cbz-DL-Phe-DL-Leu-DL-Glu-pNA
Description
Properties
Molecular Formula |
C34H39N5O9 |
|---|---|
Molecular Weight |
661.7 g/mol |
IUPAC Name |
4-[[4-methyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoyl]amino]-5-(4-nitroanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C34H39N5O9/c1-22(2)19-28(32(43)36-27(17-18-30(40)41)31(42)35-25-13-15-26(16-14-25)39(46)47)37-33(44)29(20-23-9-5-3-6-10-23)38-34(45)48-21-24-11-7-4-8-12-24/h3-16,22,27-29H,17-21H2,1-2H3,(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,40,41) |
InChI Key |
HLLMBZPHTOCJKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis and Rational Design of Cbz Dl Phe Dl Leu Dl Glu Pna and Analogues
Methodologies for Peptide Synthesis of Chromogenic Substrates
The construction of peptide chains for chromogenic substrates can be achieved through several synthetic strategies, each with its own set of advantages and limitations. The primary methods include Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Chemo-Enzymatic Peptide Synthesis (CEPS).
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, has become a cornerstone of peptide chemistry due to its efficiency and amenability to automation. jpt.comnih.gov In SPPS, the peptide is assembled in a stepwise manner while anchored to an insoluble solid support, typically a polymeric resin. jpt.combachem.com This approach simplifies the purification process as excess reagents and byproducts can be easily removed by filtration and washing. bachem.com
The general workflow of SPPS involves the following steps:
Resin Preparation and Loading: The synthesis begins by attaching the C-terminal amino acid to a functionalized resin. jpt.compeptide.com
Deprotection: The temporary protecting group on the α-amino group of the attached amino acid is removed. peptide.com
Coupling: The next protected amino acid is coupled to the deprotected amino group of the growing peptide chain. peptide.com
Washing: The resin is washed to remove unreacted reagents and byproducts. bachem.com
These cycles of deprotection, coupling, and washing are repeated until the desired peptide sequence is assembled. peptide.com Finally, the completed peptide is cleaved from the resin, and all protecting groups are removed. peptide.com
The choice of resin and protecting group strategy is crucial for a successful synthesis. Polystyrene-based resins are commonly used, and the selection of linkers attached to the resin determines the C-terminal functionality of the final peptide. gyrosproteintechnologies.com The most prevalent protecting group strategies are the Boc/Bzl and Fmoc/tBu schemes. peptide.com The Fmoc/tBu strategy is particularly popular as it allows for selective deprotection under different conditions. bachem.com
SPPS is well-suited for the synthesis of a wide variety of peptides, including those with modified amino acids, and can be scaled for both research and industrial applications. gyrosproteintechnologies.com
Liquid-Phase Peptide Synthesis (LPPS) Considerations
Liquid-Phase Peptide Synthesis (LPPS), also referred to as solution-phase synthesis, offers an alternative to SPPS, particularly for the large-scale production of shorter peptides. bachem.comformulationbio.com In LPPS, the peptide is synthesized step-by-step in a solution, utilizing soluble tags to facilitate purification after each step. bachem.comnih.gov These tags allow for the separation of the growing peptide from reagents and byproducts through methods like precipitation or extraction. bachem.com
Key features of LPPS include:
Intermediate Purification: A significant advantage of LPPS is the ability to purify peptide fragments at intermediate stages, which can lead to higher purity of the final product compared to SPPS where purification typically occurs only at the end. bachem.com
Scalability: LPPS is often more scalable than SPPS, making it a more sustainable and cost-effective option for large-scale synthesis due to reduced use of reagents and solvents. bachem.comnih.gov
Flexibility: This method is advantageous for synthesizing complex peptides, including those with non-standard amino acids or specific modifications. formulationbio.com
However, LPPS generally requires more intricate planning and does not have a universal protocol like the standardized Fmoc-SPPS. bachem.com The choice of protecting groups and solvents must be carefully considered for each synthesis. bachem.com
Chemo-Enzymatic Peptide Synthesis (CEPS) Strategies
Chemo-Enzymatic Peptide Synthesis (CEPS) is an innovative approach that utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds. qyaobio.comnih.gov This method offers several advantages over purely chemical synthesis, including mild reaction conditions, high stereoselectivity, and the absence of racemization. qyaobio.comnih.gov
In CEPS, proteases work in reverse, favoring peptide bond formation (aminolysis) over hydrolysis under specific reaction conditions. qyaobio.com This can be either equilibrium-controlled or kinetically controlled. qyaobio.com Engineered proteases, such as omniligase, have been developed to have broad substrate scope and high efficiency, allowing for the ligation of various peptide fragments. rug.nlfrontiersin.org
Advantages of CEPS:
Green Chemistry: CEPS is considered a "green" technology as it often uses aqueous media and avoids harsh chemicals and extensive protection/deprotection steps. nih.govnih.gov
High Specificity: The enzymatic nature of the reaction ensures high chemo- and stereoselectivity. qyaobio.com
Synthesis of Long Peptides: CEPS is particularly useful for synthesizing long and complex peptides that are challenging to produce via traditional SPPS. qyaobio.com
CEPS can be combined with other synthesis methods, where shorter peptide fragments are first synthesized chemically and then ligated enzymatically to form the final product. frontiersin.org
Chiral Purity and Racemic (DL) Considerations in Peptide Substrate Design
Chirality is an intrinsic property of peptides that significantly influences their structure and function. nih.govnih.gov The use of specific stereoisomers (L- or D-amino acids) or racemic mixtures (DL) in peptide substrate design has profound implications for enzyme recognition and cleavage.
The stereochemistry of the amino acid residues in a peptide substrate is critical for its interaction with the active site of an enzyme. Most natural proteases are highly specific for L-amino acids. However, incorporating D-amino acids can be a deliberate design choice to:
Increase Proteolytic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases. nih.gov
Modulate Activity: The introduction of a D-amino acid can alter the conformation of the peptide backbone, potentially leading to altered binding affinity and specificity for the target enzyme. nih.gov
The use of racemic (DL) amino acids in a substrate like Cbz-DL-Phe-DL-Leu-DL-Glu-pNA introduces a mixture of diastereomers. This can be a strategy to screen for enzymes that may have a broader substrate specificity or to identify proteases that can accommodate non-natural stereoisomers. The analysis of chiral purity in synthetic peptides is crucial and is often performed using techniques like chiral high-performance liquid chromatography (HPLC). digitellinc.com
Circular dichroism (CD) spectroscopy is a valuable tool for studying the secondary structure of peptides and can reveal conformational changes resulting from the incorporation of D-amino acids. researchgate.net
Design Principles for Modulating Substrate Specificity through Amino Acid Substitutions
The design of peptide substrates with high specificity for a particular enzyme is a key goal in diagnostics and research. nih.govnih.gov Substrate specificity is determined by the amino acid sequence of the peptide, which dictates its interaction with the enzyme's active site. Modulating this specificity can be achieved by systematically substituting amino acid residues.
Several approaches are used to guide the design of specific peptide substrates:
Mimicking Natural Substrates: A common strategy is to design peptides based on the known cleavage site sequences of an enzyme's natural protein substrates. nih.govmonash.edu
Screening Peptide Libraries: Large libraries of peptides with random or semi-random sequences can be screened to identify optimal substrates for a given enzyme. nih.gov
Computational Modeling: Molecular modeling and docking studies can be used to predict how different amino acid substitutions will affect the binding of a peptide substrate to the enzyme's active site. nih.govnih.gov
The properties of the amino acid side chains play a crucial role in determining specificity. For example:
Hydrophobicity: The hydrophobicity of amino acid residues can significantly influence substrate binding and enzyme activity. researchgate.net
Steric Hindrance: The size and shape of the amino acid side chains can create steric hindrance that affects how the substrate fits into the active site. researchgate.net
Charge: The charge of the amino acid residues can be critical for electrostatic interactions with the enzyme.
By systematically varying the amino acid sequence, it is possible to fine-tune the substrate's properties to achieve the desired specificity and kinetic parameters for a particular enzymatic assay. frontiersin.org
Following a comprehensive search of available scientific literature and databases, no specific information was found regarding the advanced derivatization of the compound this compound for enhanced detection modalities. Research detailing the synthesis, rational design, or modification of this particular peptide sequence for such purposes is not present in the public domain.
The search for derivatization techniques, including the attachment of fluorophores, chromophores, or other reporter molecules to the this compound backbone, did not yield any specific examples or methodologies. Similarly, information regarding the development of analogues of this compound with modified detection properties is not available.
General principles of peptide derivatization for enhanced detection are well-established for other peptide substrates. These often involve the incorporation of moieties that enable detection through fluorescence, colorimetry, or luminescence. For instance, fluorogenic substrates are frequently designed using Förster Resonance Energy Transfer (FRET) pairs, where a fluorophore and a quencher are attached to the peptide. Cleavage of the peptide by a target enzyme separates the pair, resulting in a detectable fluorescent signal.
However, without specific literature on this compound, any discussion of its derivatization would be speculative and fall outside the scope of detailing established research findings for this compound.
Enzymatic Hydrolysis and Kinetic Characterization of Cbz Dl Phe Dl Leu Dl Glu Pna
Spectrophotometric Measurement of p-Nitroaniline Release
The enzymatic hydrolysis of Cbz-DL-Phe-DL-Leu-DL-Glu-pNA results in the cleavage of the amide bond between the glutamic acid residue and the p-nitroaniline moiety. The release of p-nitroaniline, which has a distinct yellow color in solution, can be monitored continuously using a spectrophotometer. nih.govsigmaaldrich.com The rate of the reaction is determined by measuring the increase in absorbance at a specific wavelength, typically around 410 nm, which corresponds to the maximum absorbance of p-nitroaniline under neutral or alkaline conditions. sigmaaldrich.comcoachrom.com
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot. This rate is directly proportional to the enzymatic activity under the given conditions. The concentration of the released p-nitroaniline can be calculated using the Beer-Lambert law, A = εcl, where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (approximately 8,800 M⁻¹cm⁻¹ at 410 nm), c is the concentration of p-nitroaniline, and l is the path length of the cuvette. sigmaaldrich.comnih.gov This method allows for a sensitive and continuous assay of enzyme activity. nih.gov
Determination of Steady-State Kinetic Parameters
Steady-state kinetics are analyzed under conditions where the concentration of the enzyme-substrate complex remains constant over time. gatech.edu This allows for the determination of key kinetic parameters that describe the efficiency and affinity of the enzyme for the substrate.
The relationship between the initial reaction velocity (V₀) and the substrate concentration ([S]) is often described by the Michaelis-Menten equation: V₀ = (V_max * [S]) / (K_m + [S]). gatech.edunih.gov In this equation, V_max represents the maximum reaction velocity achieved at saturating substrate concentrations, and K_m (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of V_max. gatech.edu K_m is an indicator of the affinity of the enzyme for its substrate, with a lower K_m value suggesting a higher affinity.
To determine K_m and V_max for the hydrolysis of this compound, a series of experiments are conducted with varying concentrations of the substrate, while keeping the enzyme concentration constant. The initial reaction velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation using non-linear regression analysis. Alternatively, linear transformations of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]), can be used for graphical determination of these parameters. dcu.ie
Table 1: Hypothetical Michaelis-Menten Kinetic Data for the Hydrolysis of this compound
| Substrate Concentration (mM) | Initial Velocity (µM/min) |
| 0.1 | 2.5 |
| 0.2 | 4.8 |
| 0.5 | 9.5 |
| 1.0 | 16.7 |
| 2.0 | 25.0 |
| 5.0 | 35.7 |
From a hypothetical dataset, the determined kinetic parameters might be:
V_max: 50 µM/min
K_m: 1.5 mM
The catalytic efficiency of an enzyme is a measure of how efficiently it converts a substrate into a product. It is represented by the ratio k_cat/K_m, where k_cat is the turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time (k_cat = V_max / [E]t, where [E]t is the total enzyme concentration). gatech.eduyoutube.com
Pre-Steady-State Kinetic Analysis of Hydrolysis
Pre-steady-state kinetics focuses on the initial moments of the enzymatic reaction, before the steady state is established. nih.gov This type of analysis can provide detailed insights into the individual steps of the catalytic mechanism, such as substrate binding, chemical transformation, and product release. nih.gov For some enzymes, particularly serine proteases, the hydrolysis of p-nitroanilide substrates exhibits a "burst" of p-nitroaniline release. utah.edu
This burst corresponds to the rapid acylation of the enzyme's active site, where the peptide portion of the substrate is covalently attached to the enzyme, and the p-nitroaniline is released. utah.edu This is followed by a slower, steady-state phase where the rate-limiting step is the deacylation of the enzyme, regenerating it for another catalytic cycle. utah.eduresearchgate.net By using rapid-mixing techniques, such as stopped-flow spectrophotometry, the kinetics of this initial burst can be measured, allowing for the determination of the rate constants for the individual steps of the reaction. nih.govyoutube.com The amplitude of the burst can also provide a measure of the concentration of active enzyme. utah.edu
Influence of Environmental Parameters on Enzymatic Activity
The catalytic activity of enzymes is highly dependent on environmental factors, most notably pH.
The pH of the reaction medium can significantly influence the rate of enzymatic hydrolysis by affecting the ionization state of amino acid residues in the enzyme's active site and of the substrate itself. acs.org To determine the optimal pH for the hydrolysis of this compound, the reaction is carried out in a series of buffers with different pH values, while keeping all other conditions constant. researchgate.net
A plot of the reaction velocity against pH typically yields a bell-shaped curve, indicating an optimal pH at which the enzyme exhibits maximum activity. nih.govnih.gov The shape of this curve can provide information about the pKa values of the catalytic residues involved in the reaction. For many proteases that cleave such substrates, the optimal pH is often in the neutral to alkaline range. nih.govnih.gov For instance, a hypothetical pH profile for the hydrolysis of this compound might show an optimum around pH 8.0.
Table 2: Hypothetical pH Profile for the Hydrolysis of this compound
| pH | Relative Activity (%) |
| 5.0 | 25 |
| 6.0 | 55 |
| 7.0 | 85 |
| 8.0 | 100 |
| 9.0 | 80 |
| 10.0 | 45 |
| 11.0 | 15 |
This profile suggests that key catalytic residues in the enzyme likely have pKa values in the acidic and basic ranges, and their optimal protonation states for catalysis are achieved at pH 8.0.
Temperature Effects on Kinetic Parameters
The rate of enzyme-catalyzed reactions is highly dependent on temperature. This relationship is complex, governed by thermodynamic and kinetic principles that dictate the enzyme's structural integrity and catalytic efficiency.
The activity of an enzyme typically increases with temperature up to an optimal point (Topt). Beyond this temperature, the enzyme's activity rapidly declines due to thermal denaturation. This behavior is a result of the interplay between the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. Initially, increased thermal energy enhances the rate of substrate binding and catalysis. However, at higher temperatures, the delicate balance of non-covalent interactions maintaining the enzyme's three-dimensional structure is disrupted, leading to a loss of function. numberanalytics.comnih.gov
A more advanced model, the Equilibrium Model, describes a reversible equilibrium between the active (Eact) and an inactive (Einact) form of the enzyme, which precedes irreversible denaturation. nih.gov This model introduces a parameter, Teq, the temperature at which the concentrations of active and inactive enzyme are equal, providing a more nuanced understanding of thermal stability. nih.gov The change in heat capacity upon activation (ΔCp‡) also plays a significant role, with negative values often observed in enzyme catalysis, contributing to the existence of an optimal temperature. acs.org
For a substrate like this compound, determining the temperature dependence of its hydrolysis would involve measuring kinetic parameters such as the Michaelis constant (KM) and the catalytic rate constant (kcat) at various temperatures. These experiments would reveal the optimal temperature for cleavage by a specific enzyme and provide insights into the thermodynamic forces driving the interaction.
Table 1: Hypothetical Temperature Effects on Kinetic Parameters for the Hydrolysis of a Peptide Substrate
| Temperature (°C) | K_M (mM) | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) |
| 25 | 0.50 | 10 | 20000 |
| 37 | 0.45 | 25 | 55556 |
| 45 (T_opt) | 0.48 | 40 | 83333 |
| 55 | 0.60 | 15 | 25000 |
| 65 | N/A (Denatured) | N/A (Denatured) | N/A (Denatured) |
This table represents a typical, illustrative profile of temperature effects on enzyme kinetics and is not based on experimental data for this compound.
Molecular Recognition and Substrate Specificity of Cbz Dl Phe Dl Leu Dl Glu Pna
Comparative Analysis of Cbz-DL-Phe-DL-Leu-DL-Glu-pNA with Other Peptide Substrates
The specificity of a protease for a particular peptide substrate is determined by the amino acid sequence of the substrate and its fit within the enzyme's binding pocket. quizlet.com Different proteases have distinct preferences for the amino acid residues at various positions (P1, P2, P3, etc., extending from the cleavage site). pnas.org For instance, serine proteases like chymotrypsin (B1334515), trypsin, and elastase exhibit marked differences in their substrate specificities. aklectures.com
Chymotrypsin preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids such as phenylalanine, tryptophan, and tyrosine. aklectures.comlibretexts.org The hydrophobic pocket in chymotrypsin's active site accommodates these aromatic side chains. libretexts.org Given that this compound contains a phenylalanine residue, it is a potential substrate for chymotrypsin, with cleavage expected after the Phe residue.
Trypsin, on the other hand, favors cleavage after positively charged amino acids like lysine (B10760008) and arginine, due to the presence of a negatively charged aspartate residue in its binding pocket. quizlet.comaklectures.com The presence of a glutamic acid residue, which is negatively charged, in this compound makes it a less likely substrate for trypsin at the Glu position.
The following data tables provide a comparative view of the kinetic parameters for the hydrolysis of various peptide substrates by different proteases. This comparison helps to contextualize the potential behavior of this compound as an enzyme substrate.
Table 1: Kinetic Parameters of α-Chymotrypsin with Various Peptide Substrates
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Ac-Phe-pNA | 0.14 | 0.04 | 286 |
| Ac-Tyr-pNA | 1.4 | 0.03 | 21 |
| Ac-Leu-pNA | 3.1 | 0.003 | 1 |
| Suc-Ala-Ala-Pro-Phe-pNA | 0.08 | 5.8 | 72,500 |
| Suc-Ala-Ala-Ala-Phe-pNA | 0.9 | 0.45 | 500 |
This table presents data for various p-nitroanilide substrates of α-chymotrypsin, highlighting the influence of the peptide sequence on the enzyme's catalytic efficiency. The data is compiled from various biochemical studies and serves as a reference for predicting the interaction of chymotrypsin with novel peptide substrates.
Table 2: Comparative Specificity of Serine Proteases for Chromogenic Substrates nih.gov
| Substrate | Enzyme | Relative Activity |
| S-2160 (N-Bz-Phe-Val-Arg-pNA) | Thrombin | +++ |
| Plasmin | ++ | |
| Trypsin | + | |
| S-2222 (N-Bz-Ile-Glu-Gly-Arg-pNA) | Factor Xa | +++ |
| Thrombin | - | |
| S-2251 (H-D-Val-Leu-Lys-pNA) | Plasmin | +++ |
| Thrombin | - | |
| Factor Xa | - | |
| Chromozym TH (Z-Gly-Pro-Arg-pNA) | Thrombin | +++ |
This table illustrates the relative sensitivities of different serine proteases to various commercially available chromogenic peptide substrates. nih.gov The symbols indicate the degree of hydrolysis: +++ (high), ++ (moderate), + (low), - (none). This demonstrates the high specificity of these enzymes.
The data clearly indicates that the amino acid sequence is a critical determinant of substrate specificity. For this compound, the presence of Phe suggests a potential for hydrolysis by chymotrypsin. However, the use of DL-amino acids introduces stereochemical complexity. Natural proteases are highly stereospecific and typically act on L-amino acids. The presence of D-amino acids can significantly hinder or even prevent enzymatic cleavage.
Advanced Analytical and Computational Approaches for Cbz Dl Phe Dl Leu Dl Glu Pna Interactions
Spectroscopic Analysis of Enzyme-Substrate Binding
Spectroscopic techniques are indispensable for elucidating the dynamics of enzyme-substrate binding. They provide real-time information on the conformational changes and electronic environment of both the enzyme and the substrate during the catalytic process.
Fluorescence-Based Interaction Studies
Fluorescence spectroscopy offers high sensitivity for monitoring the binding and cleavage of peptide substrates like Cbz-DL-Phe-DL-Leu-DL-Glu-pNA. Two primary approaches are fluorescence quenching and Förster Resonance Energy Transfer (FRET).
In a fluorescence quenching assay, the intrinsic fluorescence of an enzyme (often from tryptophan residues) can be quenched upon binding of the substrate. The binding event brings the pNA group of the substrate in close proximity to the enzyme's fluorophores, leading to a decrease in fluorescence intensity. This quenching can be used to determine binding affinities and kinetics. researchgate.net For instance, the interaction of a protease with this compound can be monitored by exciting the enzyme's tryptophan residues at approximately 280 nm and observing the emission spectrum.
Alternatively, a FRET-based assay can be designed by modifying the peptide with a fluorescent donor and acceptor pair. nih.govnih.govbachem.com Although this compound itself is not a FRET substrate, a similar peptide could be synthesized with a fluorophore (e.g., 2-aminobenzoyl, Abz) at one end and a quencher (e.g., dinitrophenol, Dnp) at the other. nih.gov In the intact peptide, the fluorescence of the donor is quenched by the acceptor. Upon enzymatic cleavage of the peptide bond between the donor and acceptor, they are separated, leading to an increase in fluorescence. bachem.com This method provides a continuous and highly sensitive measure of enzyme activity. nih.gov
Table 1: Representative Data from a Fluorescence Quenching Assay
| Substrate Concentration (µM) | Fluorescence Intensity (a.u.) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 20 | 72 |
| 50 | 55 |
| 100 | 40 |
X-ray Absorption Spectroscopy (XAS) for Active Site Dynamics
X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local electronic and geometric structure of metal ions in the active sites of metalloenzymes. nih.govnih.gov Many proteases that could potentially cleave this compound are metalloproteases, containing a catalytically essential metal ion such as zinc. XAS is element-specific and can be applied to non-crystalline samples. nih.gov
The technique is broadly divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES provides information about the oxidation state and coordination geometry of the metal ion. researchgate.net EXAFS, on the other hand, gives details about the number, type, and distance of the atoms in the immediate vicinity of the absorbing metal atom.
By comparing the XAS spectra of the free enzyme with the enzyme-substrate complex (formed with this compound), one can deduce changes in the metal coordination environment upon substrate binding. This provides insights into the catalytic mechanism, such as the direct coordination of a substrate carbonyl group to the metal ion.
Table 2: Hypothetical EXAFS Fitting Parameters for a Metalloprotease Active Site
| Sample | Scatterer | Coordination Number | Distance (Å) |
|---|---|---|---|
| Free Enzyme | Zn-N/O | 4 | 2.05 |
| Enzyme + Substrate | Zn-N/O | 5 | 2.08 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying protein-ligand interactions in solution at atomic resolution. uzh.chnih.gov Chemical Shift Perturbation (CSP) and Saturation Transfer Difference (STD) NMR are two common techniques used to study the binding of peptides like this compound to a protease. nih.gov
In a CSP experiment, 2D ¹H-¹⁵N HSQC spectra of an ¹⁵N-labeled enzyme are recorded in the absence and presence of the substrate. Upon binding of this compound, the chemical environment of the amino acid residues in the active site and other allosterically affected regions changes, leading to shifts in the corresponding peaks in the HSQC spectrum. By mapping these chemical shift perturbations onto the 3D structure of the enzyme, the binding site can be identified.
STD NMR, on the other hand, provides information about which protons of the substrate are in close contact with the enzyme. In this experiment, the protein is selectively saturated with radiofrequency pulses. This saturation is transferred to the bound substrate molecules via spin diffusion. The difference between the saturated and unsaturated spectra reveals the signals of the bound ligand, with the intensity of the signals being proportional to their proximity to the protein surface. This allows for the determination of the binding epitope of this compound.
Electrochemical Biosensor Development Utilizing Peptide Substrates
Electrochemical biosensors offer a rapid, sensitive, and cost-effective platform for detecting protease activity. researchgate.net A biosensor for an enzyme that cleaves this compound could be developed by immobilizing the peptide substrate onto an electrode surface.
One common approach involves the use of a redox-active label. The peptide substrate can be modified with a redox molecule, such as ferrocene (B1249389) or methylene (B1212753) blue, and a thiol group for attachment to a gold electrode. In the intact state, the redox label can undergo electron transfer with the electrode, generating a measurable current. Upon enzymatic cleavage of the peptide, the fragment containing the redox label is released from the electrode surface, resulting in a decrease in the electrochemical signal. The rate of signal decrease is proportional to the enzyme's activity.
The development of such a biosensor would involve optimizing the peptide immobilization density, the type of redox reporter, and the measurement conditions to achieve high sensitivity and a low limit of detection. nih.gov
Mass Spectrometry (MS) for Hydrolysis Product Identification and Profiling
Mass spectrometry is a powerful analytical technique for the precise identification and quantification of the products of enzymatic reactions. scripps.edu For the hydrolysis of this compound, MS can be used to confirm the cleavage site and to profile the resulting peptide fragments.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a common technique for the analysis of peptides. In a typical experiment, a sample of the enzymatic reaction mixture is co-crystallized with a matrix on a target plate. The sample is then irradiated with a laser, causing the desorption and ionization of the analyte molecules. The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio.
By analyzing the mass spectrum of the reaction mixture over time, the disappearance of the full-length substrate and the appearance of the cleavage products (e.g., Cbz-DL-Phe-DL-Leu and DL-Glu-pNA) can be monitored. This allows for the determination of the exact cleavage site and can also be used for kinetic studies. scripps.edubiorxiv.org
Table 3: Expected Mass-to-Charge Ratios (m/z) of this compound and its Hydrolysis Products
| Compound | Expected [M+H]⁺ (m/z) |
|---|---|
| This compound | 706.3 |
| Cbz-DL-Phe-DL-Leu | 469.2 |
| DL-Glu-pNA | 282.1 |
Computational Modeling of this compound Enzyme Binding
Computational modeling provides valuable insights into the molecular details of enzyme-substrate interactions that can be difficult to obtain experimentally. Molecular docking and molecular dynamics (MD) simulations are two key computational approaches used to study the binding of this compound to a protease. osti.govnih.govnih.gov
Molecular docking predicts the preferred binding orientation of the substrate within the enzyme's active site. nsf.gov The this compound molecule is treated as a flexible ligand, and various conformations are sampled to find the one that best fits into the active site, based on a scoring function that estimates the binding affinity. This can help to identify the key amino acid residues involved in substrate recognition.
Molecular dynamics simulations provide a dynamic picture of the enzyme-substrate complex over time. osti.govnih.gov Starting from a docked structure, an MD simulation calculates the forces between all atoms in the system and uses these to predict their movements. This allows for the study of the conformational changes that occur upon substrate binding, the role of water molecules in the active site, and the stability of the enzyme-substrate complex. These simulations can provide a detailed understanding of the catalytic mechanism at the atomic level.
Molecular Dynamics (MD) Simulations of Ligand-Enzyme Complexes
Molecular Dynamics (MD) simulations provide a dynamic view of the interaction between a ligand, such as this compound, and its target enzyme. researchgate.netnih.gov By simulating the movements of atoms over time, MD can reveal the conformational changes that occur upon binding, the stability of the enzyme-substrate complex, and the role of solvent molecules. acs.org
Detailed research findings from MD simulations can illuminate several key aspects of the this compound-enzyme complex:
Conformational Stability: The root-mean-square deviation (RMSD) of the protein backbone and the ligand can be monitored throughout the simulation to assess the stability of the complex. A stable complex will typically exhibit convergence of RMSD values after an initial equilibration period. researchgate.net
Binding Pocket Dynamics: MD simulations can track the flexibility of amino acid residues within the enzyme's active site. The root-mean-square fluctuation (RMSF) of individual residues can identify which parts of the binding pocket are rigid and which are more flexible, providing clues about the key residues involved in substrate recognition and binding.
Intermolecular Interactions: The formation and breaking of hydrogen bonds and hydrophobic contacts between this compound and the enzyme can be quantified over the simulation time. This data is crucial for understanding the specific forces that stabilize the bound state. researchgate.net
Below is a hypothetical data table summarizing typical results from an MD simulation of this compound bound to a hypothetical protease.
| Simulation Parameter | Value | Interpretation |
| Average RMSD of Protein Backbone | 1.5 ± 0.3 Å | The enzyme maintains a stable overall fold when bound to the substrate. |
| Average RMSD of Ligand | 0.8 ± 0.2 Å | The substrate is stably bound within the active site with minimal fluctuations. |
| Key Interacting Residue RMSF (e.g., Asp57) | 0.5 Å | Low fluctuation indicates a stable and crucial interaction with the substrate. |
| Average Number of Hydrogen Bonds | 4 ± 1 | Consistent hydrogen bonding contributes significantly to binding affinity. |
Docking Simulations for Substrate Orientation
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.govresearchgate.net For this compound, docking simulations can predict how the substrate fits into the active site of a protease, which is a critical first step for catalysis to occur. nih.govdocking.org
Docking algorithms generate numerous possible binding poses and score them based on various energy functions. These scores help in identifying the most plausible binding mode. researchgate.net Research findings from docking simulations can provide:
Binding Affinity Estimation: The docking score is often used as a proxy for the binding affinity of the substrate for the enzyme. Lower scores typically indicate a more favorable interaction.
Identification of Key Interactions: The predicted binding pose reveals the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the different moieties of this compound (the Cbz group, the peptide chain, and the p-nitroanilide group).
Substrate Specificity Insights: By comparing the docking scores and binding modes of different substrates, researchers can gain insights into the structural basis of enzyme specificity. nih.gov
The following interactive table presents hypothetical docking results for this compound with a target protease.
| Parameter | Result |
| Predicted Binding Affinity (Docking Score) | -9.5 kcal/mol |
| Key Interacting Residues | |
| Hydrogen Bonds | Asp57, Gly193, Ser195 |
| Hydrophobic Interactions | Trp215, Tyr99, Phe41 |
| Ligand Group Orientation | |
| Cbz Group | Oriented towards a hydrophobic pocket near Trp215. |
| p-Nitroanilide Group | Positioned near the catalytic triad (B1167595) for hydrolysis. |
Quantum Mechanics Calculations for Catalytic Mechanisms
While MD and docking simulations are powerful for studying binding, they rely on classical mechanics and cannot fully describe the electronic rearrangements that occur during a chemical reaction. Quantum mechanics (QM) calculations are necessary to investigate the catalytic mechanism of substrate hydrolysis. nih.govumn.edu Due to their computational cost, QM methods are often combined with molecular mechanics (MM) in a hybrid QM/MM approach, where the reactive center (the scissile peptide bond and the catalytic residues) is treated with QM and the rest of the protein with MM. nih.govresearchgate.netacs.org
QM/MM calculations can elucidate the step-by-step process of bond cleavage in this compound, including:
Transition State Characterization: These methods can identify the high-energy transition state structures that are the bottlenecks of the reaction. acs.org
Activation Energy Barriers: QM/MM can calculate the energy barriers for each step of the catalytic cycle, providing a quantitative measure of the reaction rate. nih.gov
Role of Catalytic Residues: The precise role of each catalytic residue (e.g., in a serine protease catalytic triad) in stabilizing the transition state and facilitating proton transfer can be detailed.
A hypothetical reaction coordinate diagram derived from QM/MM calculations for the hydrolysis of the glutamic acid-p-nitroanilide bond is summarized in the table below.
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
| 1. Nucleophilic Attack | The catalytic serine attacks the carbonyl carbon of the Glu-pNA bond. | 15.2 |
| 2. Tetrahedral Intermediate Formation | Formation of a transient, high-energy tetrahedral intermediate. | - |
| 3. Intermediate Collapse | The intermediate collapses, leading to the cleavage of the peptide bond. | 12.8 |
| 4. Product Release | The p-nitroaniline product is released from the active site. | 5.1 |
Applications of Cbz Dl Phe Dl Leu Dl Glu Pna in Enzyme Research and Discovery
Protease Activity Quantification and Profiling
The primary application of Cbz-DL-Phe-DL-Leu-DL-Glu-pNA lies in its use as a chromogenic substrate for the quantification and profiling of protease activity. The principle of this application is straightforward: when a protease cleaves the amide bond between the glutamic acid residue and the p-nitroaniline moiety, the free pNA is released. This liberated pNA has a distinct yellow color and a maximum absorbance at 405 nm, which can be readily measured using a spectrophotometer. The rate of pNA release is directly proportional to the enzymatic activity of the protease under investigation.
This method offers a continuous and sensitive means to monitor protease activity in real-time. Researchers can determine key kinetic parameters, such as the Michaelis constant (Km) and the maximal velocity (Vmax), by measuring the initial rates of hydrolysis at various substrate concentrations. This quantitative data is crucial for characterizing the catalytic efficiency of a protease and comparing the activity levels of different enzymes or the same enzyme under various conditions.
Furthermore, this compound can be employed in broader protease profiling studies. By testing the substrate against a panel of different proteases, researchers can gain insights into the substrate specificity of these enzymes. While the DL-amino acid composition of this particular substrate may not make it a highly specific substrate for a single protease, its utility lies in its potential to be cleaved by a range of proteases, making it a useful tool for initial screening and general activity assessments.
Screening for Enzyme Substrate Specificity
Understanding the substrate specificity of a protease is fundamental to elucidating its biological function. This compound serves as a valuable tool in the initial stages of screening for enzyme substrate specificity. The mixed chirality of its amino acid residues (DL-phenylalanine, DL-leucine, and DL-glutamic acid) presents a unique chemical landscape for proteases.
Researchers can utilize this compound in competitive assays or by comparing its hydrolysis rate to that of other synthetic peptides with defined sequences. For instance, if a newly isolated protease demonstrates significant activity against this compound, it provides an initial clue about the types of amino acid residues it may prefer at its active site. Subsequent experiments would then involve a library of more specific peptide substrates to refine this initial observation.
The broad-spectrum nature of this substrate can be particularly advantageous when the specificity of a novel protease is completely unknown. Its ability to be recognized and cleaved by various proteases makes it a useful starting point for narrowing down the potential substrate preferences of an uncharacterized enzyme.
Development of Enzyme Assays for Novel Enzymes
The discovery and characterization of novel enzymes are critical for advancing various fields, from biotechnology to drug discovery. This compound plays a significant role in the development of robust and reliable assays for these newly identified enzymes, particularly proteases.
When a novel protease is discovered, one of the first steps is to establish a method for detecting and quantifying its activity. The chromogenic nature of this compound makes it an excellent candidate for this purpose. The simplicity of the assay, which relies on a straightforward colorimetric readout, allows for rapid implementation and high-throughput screening.
The development of such an assay involves optimizing various parameters, including pH, temperature, and buffer conditions, to ensure maximal enzyme activity and stability. The data obtained from these optimization experiments, using this compound as the substrate, are instrumental in defining the optimal working conditions for the novel enzyme. This foundational assay can then be used for all subsequent studies, including detailed kinetic characterization and inhibitor screening.
Investigation of Enzyme Catalytic Mechanisms
Delving into the catalytic mechanism of an enzyme provides profound insights into its function and regulation. This compound can be a valuable probe in these investigations. By systematically modifying the structure of this substrate and observing the effects on the rate of hydrolysis, researchers can infer details about the enzyme's active site and catalytic machinery.
For example, synthesizing analogs of this compound with alterations in the peptide backbone or the side chains of the amino acid residues can help to identify key interactions between the substrate and the enzyme. If a particular modification leads to a significant decrease in the rate of cleavage, it suggests that the altered part of the substrate is crucial for binding or catalysis.
Furthermore, this substrate can be used in studies involving site-directed mutagenesis of the protease itself. By comparing the kinetic parameters of the wild-type enzyme with those of its mutants using this compound, researchers can pinpoint the specific amino acid residues in the enzyme that are essential for its catalytic activity.
Identification and Characterization of Protease Inhibitors
The discovery of protease inhibitors is a major focus of drug development, as these molecules can be used to treat a wide range of diseases, including viral infections, cancer, and inflammatory disorders. This compound provides a robust platform for the high-throughput screening of potential protease inhibitors.
In a typical inhibitor screening assay, the protease is incubated with a library of small molecules or natural product extracts in the presence of this compound. A decrease in the rate of pNA release, and thus a reduction in the yellow color, indicates the presence of a potential inhibitor. This colorimetric assay is highly amenable to automation, allowing for the rapid screening of thousands of compounds.
Future Directions and Emerging Research Avenues for Cbz Dl Phe Dl Leu Dl Glu Pna Studies
Rational Design of Highly Selective and Sensitive Chromogenic Probes
The future of enzyme analysis lies in the ability to create probes with exceptional selectivity and sensitivity. For substrates like Cbz-DL-Phe-DL-Leu-DL-Glu-pNA, this involves moving beyond established structures to rationally design new molecules with enhanced properties. A significant challenge in protease research is achieving specificity for a single target enzyme, especially when it is present with other enzymes that have similar catalytic mechanisms and substrate preferences. nih.gov
Key strategies in this area include:
Peptide Sequence Optimization: By systematically altering the amino acid sequence (Phe-Leu-Glu), researchers can fine-tune the substrate's affinity for a target protease. Techniques like combinatorial substrate libraries, which can contain tens of thousands of different peptide sequences, allow for the rapid profiling of a protease's specific preferences. nih.gov This information is crucial for designing substrates that are preferentially cleaved by one enzyme over others.
Incorporation of Unnatural Amino Acids: To further enhance selectivity, scientists are incorporating unnatural amino acids into peptide substrates. nih.govresearchgate.net These novel residues can create unique interactions with the enzyme's active site that are not possible with the 20 proteinogenic amino acids, leading to highly specific probes. researchgate.net
Chromophore/Fluorophore Modification: While this compound uses a pNA chromophore, future designs may incorporate more advanced reporter molecules. clinicaltrialsarena.com For instance, fluorogenic leaving groups like 7-amino-4-methylcoumarin (B1665955) (AMC) and 7-amino-4-carbamoylmethylcoumarin (ACC) offer increased sensitivity, allowing for the use of lower enzyme and substrate concentrations. nih.govclinicaltrialsarena.com Researchers have also developed strategies based on precisely controlled spirocyclization to create "off/on" fluorescent probes that are initially non-fluorescent and become brightly fluorescent only after enzymatic cleavage, significantly improving the signal-to-noise ratio. nih.gov
The goal of these design principles is to create a new generation of probes that can accurately report on the activity of a single protease in a complex biological sample, a critical need for both basic research and diagnostic applications. nih.gov
Integration into High-Throughput Screening Platforms
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds. Chromogenic substrates like this compound are well-suited for HTS due to the simplicity and robustness of colorimetric assays. nih.govnih.gov
The integration of such substrates into HTS platforms involves several key aspects:
Automation and Miniaturization: HTS platforms utilize advanced robotics and liquid handlers to automate the entire screening process in microtiter plates (MTPs). researchgate.netyoutube.com This allows for the simultaneous testing of thousands of compounds with high precision and reproducibility. youtube.com The use of MTPs reduces the required volume of expensive reagents, making the screening process more cost-effective. researchgate.netnih.gov
Assay Development: Adapting a chromogenic assay for HTS requires careful optimization of parameters such as substrate and enzyme concentrations, incubation time, and buffer conditions to ensure a robust and reliable signal. The goal is to develop an assay with excellent quality control parameters, ready for large-scale chemical library screening. nih.gov
Data Analysis: HTS generates massive datasets that require sophisticated software for analysis. Automated systems can identify "hits"—compounds that inhibit or activate the target protease—by measuring the change in color intensity. youtube.com
The ability to screen large and diverse compound libraries quickly and efficiently accelerates the discovery of new therapeutic agents targeting proteases involved in various diseases. nih.govmdpi.com
Development of Multi-Functional Peptide-Based Biosensors
The next frontier for peptide substrates involves their incorporation into more complex, multi-functional biosensors. These advanced devices combine the specific recognition properties of the peptide with the signal transduction capabilities of various materials and technologies.
Emerging trends in this field include:
Peptide-Modified Surfaces: Peptides can be chemically attached to surfaces like gold electrodes or nanoparticles to create highly sensitive detection platforms. nih.govplos.org When the target enzyme cleaves the immobilized peptide, it can trigger a measurable change in an electrochemical signal, allowing for label-free detection. plos.org This approach offers a rapid and systematic method for developing new biosensors for a wide range of protein targets. plos.org
Conjugation with Functional Molecules: The peptide substrate can be conjugated to other molecules to create novel functionalities. For example, peptide-peptide nucleic acid (PNA) conjugates are being explored as tools for gene therapy and diagnostics. nih.govacs.orgfrontiersin.org PNAs are synthetic DNA mimics that can bind to specific nucleic acid sequences with high affinity. nih.gov By linking a PNA to a protease-cleavable peptide, researchers can design "smart" therapeutic agents that are activated only in the presence of a specific disease-associated protease.
Enzyme-Responsive Materials: Peptide substrates can be integrated into hydrogels and other materials, causing them to change their physical properties in response to enzyme activity. nih.gov For instance, a hydrogel could be designed to dissolve and release a therapeutic cargo only when a specific protease cleaves the peptide cross-linkers within the material. nih.gov
These multi-functional biosensors represent a convergence of chemistry, materials science, and biology, opening up exciting possibilities for advanced diagnostics, targeted drug delivery, and regenerative medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
